molecular formula C6H10ClF2N3 B6184673 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride CAS No. 2624137-50-2

2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6184673
CAS No.: 2624137-50-2
M. Wt: 197.6
InChI Key:
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Description

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1-methyl-1H-pyrazole with difluoroacetic acid or its derivatives under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate, and the product is isolated and purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is typically obtained as a crystalline solid, which is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    2,2-Difluoro-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine: Another isomer with the substitution at the 5-position of the pyrazole ring.

Uniqueness

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

2624137-50-2

Molecular Formula

C6H10ClF2N3

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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